molecular formula C10H10N2O3 B12884728 4-Ethoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione

4-Ethoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione

Cat. No.: B12884728
M. Wt: 206.20 g/mol
InChI Key: NVYGHUICFNJRMM-UHFFFAOYSA-N
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Description

4-Ethoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by its unique structure, which includes a pyrrolo[3,4-c]pyridine core with ethoxy and methyl substituents. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the cyclization of 2-bromo-5-iodopyridine with appropriate reagents to form the pyrrolopyridine core, followed by substitution reactions to introduce the ethoxy and methyl groups . The reaction conditions often require the use of bases and solvents such as dimethylformamide (DMF) and tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy or methyl positions using reagents like sodium hydride or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF or THF.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 4-Ethoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The compound’s structure allows it to form hydrogen bonds and other interactions with target proteins, influencing their function and leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ethoxy group enhances its solubility and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

4-ethoxy-6-methylpyrrolo[3,4-c]pyridine-1,3-dione

InChI

InChI=1S/C10H10N2O3/c1-3-15-10-7-6(4-5(2)11-10)8(13)12-9(7)14/h4H,3H2,1-2H3,(H,12,13,14)

InChI Key

NVYGHUICFNJRMM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=CC2=C1C(=O)NC2=O)C

Origin of Product

United States

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